

Application of Cetirizine as a Reference Standard in Pharmaceutical Analysis

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Compound of Interest

Compound Name: *Cetirizine*

Cat. No.: *B192768*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine hydrochloride, a second-generation antihistamine, is widely used for the relief of allergy symptoms.[1][2] In the realm of pharmaceutical analysis, its well-characterized chemical and physical properties have established it as a critical reference standard.[3][4] Reference standards are highly purified compounds used as a benchmark for the quantitative and qualitative analysis of drug substances and formulations. This document provides detailed application notes and protocols for the use of **Cetirizine** as a reference standard in common analytical techniques, ensuring the accuracy and reliability of pharmaceutical testing.

Cetirizine reference standards are available as primary standards from pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), as well as certified reference materials (CRMs) from various suppliers.[4] These standards are essential for method development, validation, and routine quality control of **cetirizine** in bulk drug and finished dosage forms.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most prevalent analytical technique for the determination of **cetirizine** in pharmaceutical formulations. Its high resolution and sensitivity allow for the accurate

quantification of the active pharmaceutical ingredient (API) and the detection of any related substances or impurities.[5][6]

Application Note: Assay of Cetirizine in Tablets

This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of **cetirizine** in tablet dosage forms. The method is based on isocratic elution with UV detection.

Experimental Protocol

1. Instrumentation:

- High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
- Data acquisition and processing software.

2. Materials and Reagents:

- **Cetirizine** Hydrochloride Reference Standard (USP, EP, or BP).
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Phosphoric acid (analytical grade).
- Purified water (HPLC grade).
- **Cetirizine** tablets (sample).

3. Chromatographic Conditions:

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) [7]
Mobile Phase	Acetonitrile:Water (1:1 v/v), pH adjusted to 2.9 with phosphoric acid[5][8]
Flow Rate	1.0 - 2.0 mL/min[5][7][8]
Injection Volume	10 - 20 µL[5][7][8]
Detector Wavelength	230 nm or 232 nm[9][10]
Column Temperature	Ambient
Internal Standard (optional)	Hyoscine butyl bromide[5][8]

4. Preparation of Solutions:

- **Standard Stock Solution** (e.g., 100 µg/mL): Accurately weigh about 10 mg of **Cetirizine Hydrochloride Reference Standard** and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- **Working Standard Solutions**: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 20-100 µg/mL).[7]
- **Sample Solution**: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of **cetirizine** and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter.

5. **System Suitability**: Before sample analysis, inject the standard solution multiple times to ensure the system is suitable for the analysis. The relative standard deviation (RSD) for replicate injections should be not more than 2.0%.

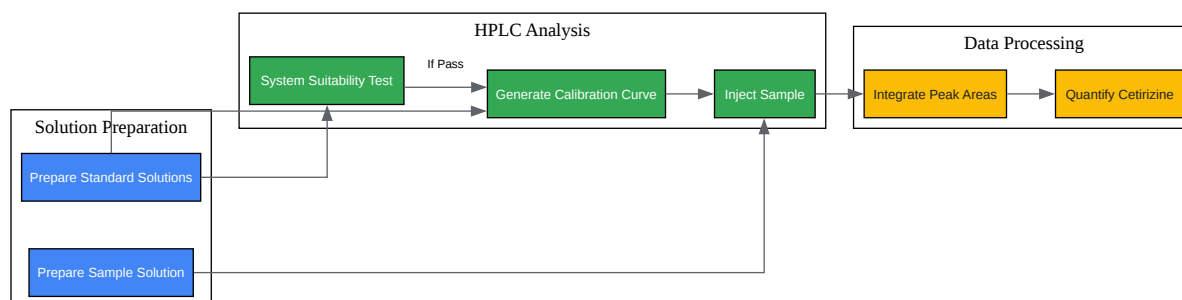
6. **Analysis**: Inject the working standard solutions and the sample solution into the chromatograph. Record the peak areas.

7. Calculation: Calculate the amount of **cetirizine** in the sample by comparing the peak area of the sample with the calibration curve generated from the working standard solutions.

Quantitative Data Summary for HPLC Methods

Method Reference	Column	Mobile Phase	Flow Rate (mL/min)	Wavelength (nm)	Linearity Range
Arayne M.S., et al. (2005) [5][8]	µBondapak C18 (125 Å, 10 µm)	Acetonitrile:Water (1:1 v/v), pH 2.9 with H ₃ PO ₄	2.0	205	5-30 ng
Trivedi R.K., et al.[3]	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified
Khan M.I., et al. (2011)[3]	Not Specified	Methanol:Water (70:30 v/v)	Not Specified	231	Not Specified
Attia K.A.M., et al. (2016) [11]	Not Specified	Not Specified	Not Specified	239 (1D), 243-233 (2D)	1.2-10.0 µg/mL (1D), 0.8-10.0 µg/mL (2D)
Chaudhari V., et al.	Thermo Hypersil C18 (250 x 4.6 mm, 5µm)	Buffer:Acetonitrile (80:20 v/v)	Not Specified	230	Not Specified

Experimental Workflow for HPLC Analysis



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Caption: Workflow for the HPLC assay of **Cetirizine**.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of **cetirizine** in bulk and pharmaceutical preparations.^{[10][12][13]} The method is based on the measurement of the absorbance of a **cetirizine** solution at its wavelength of maximum absorbance (λ_{max}).

Application Note: Assay of Cetirizine in Oral Solution

This protocol describes a UV-Visible spectrophotometric method for the determination of **cetirizine** in an oral solution.

Experimental Protocol

1. Instrumentation:

- UV-Visible Spectrophotometer with a matched pair of 1 cm quartz cells.

2. Materials and Reagents:

- **Cetirizine** Hydrochloride Reference Standard (USP, EP, or BP).
- Methanol (AR grade).[12]
- Distilled Water.[10]
- 0.1N Sodium Hydroxide.[12]
- **Cetirizine** oral solution (sample).

3. Determination of Wavelength of Maximum Absorbance (λ_{max}):

- Prepare a dilute solution of **Cetirizine** Hydrochloride Reference Standard (e.g., 10 $\mu\text{g/mL}$) in the chosen solvent (Methanol, Water, or 0.1N NaOH).
- Scan the solution over a wavelength range of 200-400 nm to determine the λ_{max} . The reported λ_{max} is approximately 230 nm in water and 0.1N NaOH, and 238 nm in methanol. [12][13]

4. Preparation of Solutions:

- Standard Stock Solution (e.g., 100 $\mu\text{g/mL}$): Accurately weigh about 10 mg of **Cetirizine** Hydrochloride Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 4-32 $\mu\text{g/mL}$).[10]
- Sample Solution: Accurately measure a volume of the oral solution equivalent to about 10 mg of **cetirizine** and transfer it to a 100 mL volumetric flask. Dilute to volume with the chosen solvent. Further dilute if necessary to bring the concentration within the linearity range.

5. Analysis:

- Measure the absorbance of the working standard solutions and the sample solution at the determined λ_{max} against a solvent blank.

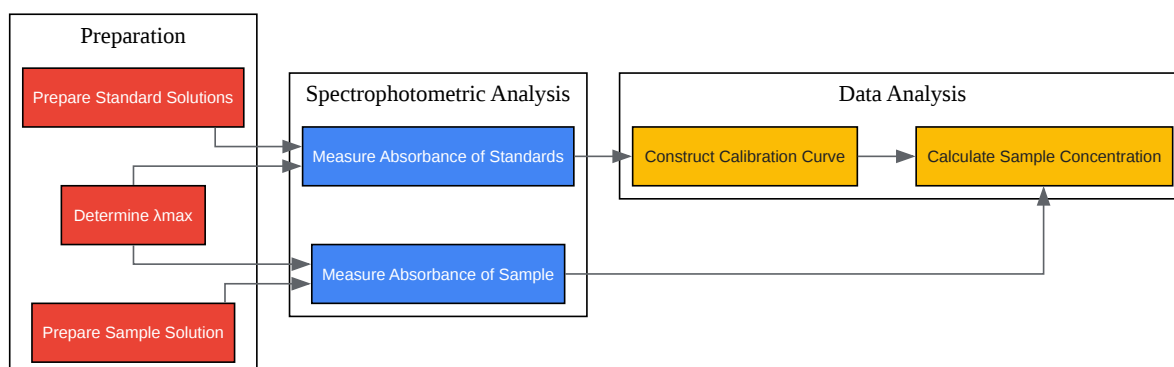
6. Calculation:

- Construct a calibration curve by plotting the absorbance of the working standard solutions versus their concentrations.
- Determine the concentration of **cetirizine** in the sample solution from the calibration curve.
- Calculate the amount of **cetirizine** in the oral solution.

Quantitative Data Summary for UV-Visible Spectrophotometric Methods

Method Reference	Solvent	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)
Subramanya Raj Urs S., et al. (2020)[12]	Methanol	238	2-60
Subramanya Raj Urs S., et al. (2020)[12]	Water	230	2-60
Subramanya Raj Urs S., et al. (2020)[12]	0.1N NaOH	230	2-60
ResearchGate Publication (2024)[10]	Distilled Water	230	4-32
Research J. of Pharmacy and Tech. [11]	Distilled Water	225-235 (AUC)	10-30

Experimental Workflow for UV-Vis Spectrophotometric Analysis



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Caption: Workflow for UV-Vis analysis of **Cetirizine**.

Analysis of Related Substances

The use of a **cetirizine** reference standard is also crucial for the identification and quantification of related substances and potential impurities in the drug substance and product. Pharmacopeial monographs provide detailed HPLC methods for the separation and control of these impurities.^{[14][15]}

Application Note: Impurity Profiling

Official methods, such as those in the USP, outline specific chromatographic conditions to separate **cetirizine** from its known related compounds.^{[14][16]} These methods often employ gradient elution to achieve the necessary resolution between the main peak and impurity peaks. The **cetirizine** reference standard is used to confirm the retention time of the main peak and for the relative quantification of impurities.

Conclusion

Cetirizine hydrochloride serves as an indispensable reference standard in pharmaceutical analysis. Its use in established analytical methods, such as HPLC and UV-Visible

spectrophotometry, ensures the quality, safety, and efficacy of **cetirizine**-containing products. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals in the accurate and reliable analysis of **cetirizine**. Adherence to these methodologies, utilizing official reference standards, is fundamental to maintaining compliance with regulatory requirements and ensuring the integrity of pharmaceutical products.

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